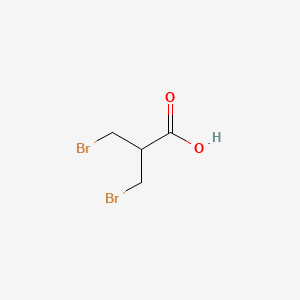

3-Bromo-2-(bromomethyl)propionic acid

説明

Significance as a Versatile Organic Building Block in Synthesis

3-Bromo-2-(bromomethyl)propionic acid serves as a versatile organic building block, particularly in the preparation of other complex molecules. ottokemi.comchemicalbook.comsarex.com Its primary application lies in the synthesis of beta-substituted acrylates. ottokemi.comchemicalbook.comsarex.com For instance, it is a key reagent in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate. chemicalbook.comottokemi.comchemicalbook.comsarex.com

Furthermore, this compound plays a significant role in the synthesis of beta-lactams, which are important structural motifs in various pharmaceuticals. ottokemi.comchemicalbook.comsarex.com The synthesis is achieved through the cyclization of the corresponding amide derived from this compound. ottokemi.comchemicalbook.comsarex.com It also reacts with alkaline arsenite to produce (RS)-3-arsono-2-(hydroxymethyl)propionic acid. chemicalbook.comchemicalbook.com Its utility extends to the production of pharmaceuticals and agrochemicals, where its distinct structure contributes to developing new compounds with specific biological activities. guidechem.com

Overview of Unique Structural Features and their Influence on Chemical Reactivity

The chemical reactivity of this compound is largely dictated by its unique structural features, namely the presence of two bromine atoms and a carboxylic acid functional group. guidechem.com The two bromomethyl groups attached to the central carbon atom are susceptible to nucleophilic substitution reactions, making the compound an excellent precursor for introducing the bis(bromomethyl)acetic acid moiety into other molecules. guidechem.com

The carboxylic acid group provides a site for a variety of chemical transformations. guidechem.com It can be converted into esters, amides, or acid chlorides, further expanding the synthetic possibilities. The presence of the electron-withdrawing bromine atoms can influence the acidity of the carboxylic acid proton. The combination of these functional groups in a relatively small molecule makes this compound a highly reactive and versatile intermediate in organic synthesis.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-(bromomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJWQCLWOQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312632 | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41459-42-1 | |

| Record name | 3-Bromo-2-(bromomethyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041459421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Bromomethyl Propionic Acid

Established Laboratory-Scale Synthetic Routes

The laboratory preparation of 3-bromo-2-(bromomethyl)propionic acid is centered around two principal methodologies, each with its own set of procedural nuances and chemical principles.

Acid-Catalyzed Nucleophilic Substitution of Diethyl bis(hydroxymethyl)malonate

One of the primary routes to this compound involves a two-step process commencing with the synthesis of diethyl bis(hydroxymethyl)malonate. This intermediate is then subjected to an acid-catalyzed nucleophilic substitution reaction where the hydroxyl groups are replaced by bromine atoms, followed by hydrolysis of the ester groups.

The initial step involves the reaction of diethyl malonate with formaldehyde (B43269) in the presence of a base catalyst, such as potassium bicarbonate. The reaction is typically conducted in an aqueous medium at a controlled temperature, followed by extraction and purification to yield diethyl bis(hydroxymethyl)malonate. chemicalbook.com

The subsequent and crucial step is the conversion of diethyl bis(hydroxymethyl)malonate to the target acid. This is achieved by treatment with a strong brominating acid, typically hydrobromic acid. The reaction proceeds via protonation of the hydroxyl groups, converting them into good leaving groups (water), which are then displaced by bromide ions in a nucleophilic substitution reaction. The ester groups are concurrently or subsequently hydrolyzed under the acidic conditions to yield the final carboxylic acid product. While specific yields for this direct conversion are not extensively reported in readily available literature, the synthesis of the precursor, diethyl bis(hydroxymethyl)malonate, can achieve yields of 72-75%. orgsyn.org

Electrophilic Bromination Reactions utilizing Molecular Bromine

An alternative synthetic strategy involves the electrophilic addition of molecular bromine (Br₂) to an unsaturated precursor. A suitable starting material for this approach is itaconic acid (2-methylenesuccinic acid).

In this process, the carbon-carbon double bond of itaconic acid undergoes electrophilic attack by molecular bromine. The reaction is typically carried out in a suitable solvent, and the bromine adds across the double bond. This addition is governed by Markovnikov's rule, although the substitution pattern of itaconic acid leads to the formation of the desired this compound. The use of bromine water can also be employed, though this may introduce competing halohydrin formation. Safe and sustainable alternatives to using molecular bromine directly, such as the in situ generation of bromine from HBr and an oxidant, have been developed for other bromination reactions and could potentially be adapted for this synthesis. mdpi.comnih.gov

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is contingent on a variety of factors, including reaction yield, product purity, scalability, and economic viability.

Evaluation of Reaction Yields, Selectivity, and Purity Profiles

Detailed, directly comparable data for the two primary synthetic routes to this compound is not extensively documented in publicly accessible literature. However, a general assessment can be made based on related reactions.

The electrophilic bromination of itaconic acid, in principle, offers a more direct, one-step route to the target molecule. The yields for electrophilic bromination of alkenes can be high, often ranging from 78% to 99% for other substrates. nih.gov However, the selectivity of the bromination of itaconic acid would need to be carefully controlled to minimize the formation of isomeric byproducts. The purity of the final product in both cases would be highly dependent on the purification methods employed, such as recrystallization or chromatography.

| Parameter | Acid-Catalyzed Nucleophilic Substitution | Electrophilic Bromination |

| Starting Materials | Diethyl malonate, Formaldehyde, Hydrobromic acid | Itaconic acid, Molecular Bromine |

| Number of Steps | Multiple (synthesis of precursor, bromination, hydrolysis) | Typically one main step |

| Potential Yield | Moderate to Good (precursor yield is 72-75%) orgsyn.org | Potentially High (78-99% for similar reactions) nih.gov |

| Selectivity Issues | Potential for side reactions during bromination/hydrolysis | Potential for isomeric byproducts |

| Purity Profile | Dependent on purification of intermediate and final product | Dependent on selectivity and purification |

Assessment of Scalability and Applicability for Industrial Production

For industrial-scale production, both routes present distinct advantages and challenges. The acid-catalyzed substitution route utilizes common and relatively inexpensive starting materials like diethyl malonate and formaldehyde. However, the multi-step nature of the process can increase operational complexity and cost.

The electrophilic bromination route, being more direct, could be more efficient in terms of processing time. However, the use of molecular bromine on an industrial scale presents significant safety and handling challenges due to its high toxicity and corrosivity. nih.gov The development of safer, in-situ bromine generation methods is a critical step towards making this route more industrially viable. mdpi.comnih.gov Patents related to the synthesis of similar brominated compounds suggest that industrial processes often focus on optimizing reaction conditions to maximize yield and minimize waste. google.comgoogle.com The choice of solvent and catalyst, as well as the control of reaction temperature, are crucial factors in the successful scale-up of such processes. google.com

Advancements in Industrial-Scale Production Techniques

Recent advancements in chemical manufacturing, particularly in the area of flow chemistry, offer promising avenues for the industrial production of this compound. Continuous flow reactors can provide significant advantages in terms of safety, efficiency, and scalability, especially for hazardous reactions like bromination.

The in situ generation of bromine in a continuous flow system, where it is immediately consumed in the subsequent reaction, can drastically reduce the risks associated with storing and handling large quantities of molecular bromine. nih.gov This approach also allows for precise control over reaction parameters, leading to improved yields and selectivity. While specific applications to the synthesis of this compound are not yet widely reported, the principles demonstrated for other electrophilic brominations are directly applicable. nih.gov

Furthermore, process optimization through statistical design of experiments and the use of advanced process analytical technology (PAT) can lead to more robust and cost-effective manufacturing processes. These techniques allow for a deeper understanding of the reaction kinetics and the influence of various parameters, enabling the development of highly efficient and reproducible industrial-scale syntheses.

Advanced Applications of 3 Bromo 2 Bromomethyl Propionic Acid in Complex Molecule Synthesis

Precursor in β-Substituted Acrylate Synthesis

3-Bromo-2-(bromomethyl)propionic acid is a key starting material for the preparation of β-substituted acrylates ottokemi.comsarex.com. The dual bromo-functionality allows for the introduction of various substituents at the β-position of the acrylate moiety, leading to a diverse range of monomers for polymerization and other chemical transformations.

Acrylates are a vital class of monomers in the polymer industry, known for producing materials with a wide range of properties from soft and rubbery to hard and tough researchgate.net. The polymers derived from β-substituted acrylates, synthesized using this compound, can be tailored for specific high-performance applications.

The incorporation of different functional groups at the β-position influences the physicochemical properties of the resulting polymers, such as their thermal stability, refractive index, and weatherability nih.gov. These tailored acrylate polymers are integral to the formulation of advanced coating materials, adhesives, and plastics researchgate.netgoogle.com. For instance, copolymers incorporating β-substituted acrylates have been synthesized via group-transfer polymerization, a method that allows for the creation of polymers with controlled architecture and functionality researchgate.net. Such polymers find use in applications demanding high durability and specific surface properties, including automotive finishes and protective coatings.

Table 1: Applications of Acrylate-Based Polymers

| Application Area | Examples of Use |

|---|---|

| Paints & Coatings | Automotive finishes, architectural paints, industrial coatings researchgate.net |

| Adhesives | Pressure-sensitive adhesives, structural adhesives researchgate.net |

| Textiles | Binders for pigments, fabric finishes |

| Plastics | Manufacturing of transparent sheets, molding resins researchgate.net |

| Biomedical | Contact lenses, bone cements, drug delivery systems researchgate.net |

Role in t-Butyl Ester Derivative Preparation

The carboxylic acid group of this compound can be readily converted into its t-butyl ester. The t-butyl group serves as an excellent protecting group in organic synthesis due to its stability against nucleophiles and its ease of removal under acidic conditions thieme.de. This protection strategy is crucial when performing reactions on other parts of the molecule. Specifically, this compound is used to synthesize derivatives like t-butyl 2-(phenylthiomethyl)propenoate and t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate ottokemi.comsigmaaldrich.com.

The t-butyl ester derivatives of propenoates are valuable intermediates in the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications sarex.comnih.gov. The t-butyl ester functionality allows for selective transformations at other sites of the molecule without interference from the carboxylic acid group thieme.de. Once the desired molecular framework is assembled, the t-butyl group can be selectively removed to reveal the free carboxylic acid, which may be an essential feature for the biological activity of the final product or for further functionalization. While direct synthesis pathways for specific commercial drugs from these exact intermediates are proprietary, the structural motifs are common in bioactive compounds. For example, tert-butyl bromoacetate, a related compound, is considered an important pharmaceutical intermediate google.com.

Table 2: Key Intermediates Synthesized from this compound

| Intermediate Compound | CAS Number | Molecular Formula | Application Area |

|---|---|---|---|

| t-Butyl 2-(phenylthiomethyl)propenoate | Not Available | C14H18O2S | Organic Synthesis, Potential Pharmaceutical Intermediate ottokemi.comsarex.com |

Foundation for Biologically Active Heterocyclic Systems

The unique structure of this compound makes it an ideal starting point for the synthesis of various heterocyclic compounds. The two bromine atoms can react with dinucleophiles to form rings, while the carboxylic acid provides a handle for further modifications.

Pyrrolopiperazine systems are bicyclic heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. While the direct synthesis from this compound is a specialized route, analogous strategies using difunctional starting materials are employed. Methodologies for creating these fused ring systems often involve multi-step sequences, such as the Ugi reaction followed by cyclization, to achieve the desired pyrrolopiperazine-2,6-dione core nih.govresearchgate.net. The development of diastereoselective routes is crucial as the stereochemistry of the bridgehead carbon can significantly impact pharmacological activity researchgate.net. These scaffolds are explored for their potential in developing new therapeutic agents.

A significant application of this compound is its role in the synthesis of β-lactams ottokemi.comsarex.com. The β-lactam ring is the core structural component of several major classes of antibiotics, including penicillins and cephalosporins. The synthesis process involves the cyclization of a corresponding amide derived from this compound ottokemi.com.

In one documented pathway, the compound is used to synthesize exo-methylene-β-lactams in a two-step process organic-chemistry.org. These intermediates can then be further modified, for example, through a Heck-type arylation to produce arylidene-β-lactams, which are precursors to more complex antibiotic structures organic-chemistry.org. The ability to construct the foundational four-membered azetidinone ring makes this compound a valuable tool in the ongoing search for new and effective antibiotic agents to combat bacterial resistance.

Preparation of β-Lactamase Inhibitors

β-Lactamase enzymes produced by resistant bacteria pose a significant threat to the efficacy of β-lactam antibiotics. The development of β-lactamase inhibitors, which can be co-administered with these antibiotics, is a critical strategy to combat this resistance. This compound serves as a crucial starting material in the synthesis of a class of potent β-lactamase inhibitors known as 6-exomethylenepenams.

The synthetic utility of exo-methylene-β-lactams, derived from this compound, lies in their ability to be converted into these bicyclic penam structures. The exocyclic double bond provides a handle for further chemical transformations, including Michael additions and cycloaddition reactions, which allow for the introduction of various substituents to modulate the inhibitory activity and pharmacokinetic properties of the final compounds. For instance, the intramolecular Michael addition of a thiol moiety onto the activated exo-methylene group is a key step in the construction of the penam ring system. This strategic cyclization locks the molecule into a conformation that mimics the transition state of the β-lactam hydrolysis reaction catalyzed by β-lactamases, leading to potent inhibition.

Furthermore, the exo-methylene-β-lactam intermediate can be functionalized to introduce other pharmacophoric elements. For example, the synthesis of triazole-containing β-lactamase inhibitors can be envisioned, where the exo-methylene group is transformed into a precursor for click chemistry, allowing for the facile introduction of a triazole ring. nih.gov This modular approach enables the rapid generation of a library of potential inhibitors with diverse substitution patterns for structure-activity relationship studies.

Generation of exo-Methylene-β-Lactams as Key Intermediates

The synthesis of exo-methylene-β-lactams from the commercially available this compound is a well-established and efficient process, typically proceeding through a two-step sequence. This transformation is pivotal as it sets the stage for the subsequent construction of more complex β-lactamase inhibitors.

The initial step involves the reaction of this compound with a primary amine. This reaction leads to the formation of the corresponding amide. The choice of the primary amine is critical as the substituent on the nitrogen atom will ultimately be incorporated into the final β-lactam structure, influencing its biological activity and properties.

The second step is an intramolecular cyclization of the resulting N-substituted 3-bromo-2-(bromomethyl)propionamide. This is typically achieved by treating the amide with a base. The base facilitates a double intramolecular Williamson ether synthesis-like reaction, where the amide nitrogen first displaces one of the bromide ions to form the four-membered β-lactam ring, and a subsequent elimination reaction generates the exocyclic double bond. This cyclization-elimination cascade is highly efficient and provides good yields of the desired exo-methylene-β-lactam.

The versatility of this method allows for the synthesis of a wide range of N-substituted exo-methylene-β-lactams. By varying the primary amine used in the first step, a diverse library of these key intermediates can be generated. This diversity is crucial for the subsequent development of β-lactamase inhibitors with tailored specificities and potencies against different classes of β-lactamase enzymes.

The table below summarizes the key transformations involved in the synthesis of exo-methylene-β-lactams from this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Amidation | This compound, Primary Amine (R-NH₂) | Typically carried out in a suitable solvent at room temperature. | N-substituted 3-bromo-2-(bromomethyl)propionamide |

| 2. Cyclization | N-substituted 3-bromo-2-(bromomethyl)propionamide | Base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent. | exo-Methylene-β-lactam |

This straightforward and adaptable synthetic route underscores the importance of this compound as a foundational building block in the ongoing quest for new and effective treatments to combat bacterial antibiotic resistance. The resulting exo-methylene-β-lactams are not only valuable intermediates for β-lactamase inhibitors but also hold potential for the synthesis of other biologically active compounds.

Biological Activity and Pharmacological Relevance of 3 Bromo 2 Bromomethyl Propionic Acid and Its Derivatives

Enzymatic Interactions and Metabolic Pathway Investigations

Investigations into the enzymatic interactions of compounds structurally related to 3-Bromo-2-(bromomethyl)propionic acid have revealed potential applications in biochemistry and biotechnology.

A derivative of this compound has been shown to act as a substrate for yeast enolase (EC 4.2.1.11), a key enzyme in the glycolytic pathway. Specifically, (RS)-3-Arsono-2-(hydroxymethyl)propionic acid, which is synthesized from this compound, demonstrates substrate activity with this enzyme. sigmaaldrich.com

The kinetic parameter, Michaelis constant (K_m), for (RS)-3-Arsono-2-(hydroxymethyl)propionic acid with yeast enolase was determined to be 6.5 mM. sigmaaldrich.com This is notably higher than the K_m for the natural substrate, 2-phospho-D-glycerate, which is 0.08 mM, indicating a lower affinity of the derivative for the enzyme's active site. sigmaaldrich.com

Table 1: Kinetic Parameters of Yeast Enolase Substrates

| Substrate | K_m (mM) |

|---|---|

| (RS)-3-Arsono-2-(hydroxymethyl)propionic acid | 6.5 |

This table presents the Michaelis constant (K_m) for a derivative of this compound and the natural substrate of yeast enolase.

The ability of a derivative of this compound to interact with a crucial glycolytic enzyme suggests that the parent compound and its other derivatives could also serve as probes or modulators of enzymatic activity within this central metabolic pathway.

While direct applications of this compound in metabolic engineering have not been extensively documented, the manipulation of organic acid metabolism is a significant area of synthetic biology. nih.govnih.govfrontiersin.orgillinois.edu The synthesis of valuable chemicals through engineered microbial pathways often involves the redirection of metabolic fluxes and the introduction of novel enzymatic activities. nih.govfrontiersin.org The interaction of a this compound derivative with a key glycolytic enzyme suggests that similar molecules could potentially be used to influence metabolic pathways. For instance, compounds that modulate the activity of central enzymes could be employed to redirect carbon flow towards the production of desired biofuels or bioplastics.

Cytotoxic Effects on Mammalian Cellular Systems

The cytotoxic potential of brominated organic compounds has been a focus of cancer research. Although direct studies on this compound are not widely available, research on the closely related compound 3-bromopyruvate (3-BP) provides a strong indication of the likely cytotoxic properties of this class of molecules.

Numerous studies have demonstrated the potent and selective anticancer activity of 3-BP against a variety of cancer cell lines. This includes significant cytotoxic effects against breast cancer and leukemia cells. nih.govmdpi.comnih.gov For instance, 3-BP has been shown to enhance the cytotoxicity of tamoxifen in breast cancer cell lines. nih.gov Similarly, brominated derivatives of other natural products have exhibited cytotoxic effects against various cancer cell lines, including leukemia and lymphoma cells. researchgate.net Another study showed that the marine alkaloid 3,10-dibromofascaplysin induces apoptosis in myeloid leukemia cells and acts synergistically with the chemotherapeutic agent cytarabine. mdpi.com

Given the structural similarities and the established anticancer properties of brominated compounds, it is plausible that this compound would exhibit cytotoxic effects on cancer cell lines, including those of breast cancer and leukemia.

The cytotoxic effects of 3-BP are typically observed to be concentration-dependent. nih.gov The proposed mechanisms for its anticancer activity are multifaceted and primarily revolve around the disruption of cellular metabolism. As a potent inhibitor of glycolysis, 3-BP targets key enzymes in this pathway, leading to a depletion of cellular ATP and subsequent cell death. nih.gov

The proposed mechanisms of action for 3-BP that may be relevant to this compound include:

Inhibition of Glycolysis: By alkylating key glycolytic enzymes, 3-BP disrupts the primary energy production pathway in many cancer cells. nih.gov

Induction of Apoptosis: 3-BP has been shown to induce programmed cell death in various cancer cell lines. nih.gov

Generation of Oxidative Stress: The disruption of metabolic processes by 3-BP can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and death.

Table 2: Potential Mechanisms of Cytotoxicity for Brominated Propionic Acid Analogs

| Mechanism | Description |

|---|---|

| Glycolysis Inhibition | Disruption of energy production by targeting key metabolic enzymes. |

| Apoptosis Induction | Activation of programmed cell death pathways. |

This table summarizes the likely mechanisms through which this compound may exert cytotoxic effects, based on studies of the related compound 3-bromopyruvate.

Investigation of Genotoxic Potential

Some studies have suggested that propionic acid itself is not mutagenic and that genotoxic events are unlikely to be the cause of certain lesions observed in animal studies. nih.gov However, other research has indicated that propionic acid can have genotoxic effects in a concentration-dependent manner in certain model organisms. nih.gov

Furthermore, it is generally recognized that brominated disinfection byproducts found in drinking water can be more genotoxic than their chlorinated counterparts. researchgate.net The genotoxicity of other brominated organic compounds has also been reported, with some showing mutagenic, clastogenic, and aneugenic activities, often mediated by the generation of reactive metabolites and oxidative stress. researchgate.net Given these findings, it is plausible that this compound could possess genotoxic potential, and further investigation is warranted to fully characterize its safety profile in this regard.

Mutagenicity Assessment through Ames Testing on Bacterial Strains

The mutagenic potential of a substance, its ability to induce genetic mutations, is a critical aspect of toxicological evaluation. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely utilized in vitro method to assess the mutagenicity of chemical compounds. This assay employs various strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which are genetically engineered to be unable to synthesize a specific amino acid, such as histidine. The test evaluates the ability of a chemical to cause a reverse mutation, enabling the bacteria to regain their ability to produce the amino acid and subsequently grow in a medium lacking it.

A comprehensive search of scientific literature was conducted to identify studies that have specifically investigated the mutagenic properties of this compound using the Ames test. Despite a thorough review of available data, no studies were found that reported on the mutagenicity assessment of this particular compound in bacterial strains.

Therefore, there is currently no available data to present regarding the detailed research findings or to construct data tables on the mutagenic activity of this compound from Ames testing. Further research is required to determine the genotoxic profile of this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Bromo-2-(bromomethyl)propionic acid, providing precise information about the hydrogen (¹H) and carbon-¹³ (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. This is due to the strong deshielding effect of the electronegative oxygen atoms and intermolecular hydrogen bonding. The methine proton (-CH) at the C2 position, being adjacent to the electron-withdrawing carboxylic acid group and the two bromomethyl groups, would likely appear as a multiplet. The four protons of the two bromomethyl groups (-CH₂Br) are diastereotopic and are expected to present as a complex multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the carbonyl group (-C=O) in the carboxylic acid is expected to resonate at a downfield chemical shift, typically in the range of 170-180 ppm. The methine carbon (-CH) at the C2 position, bonded to the carboxylic acid and two bromomethyl groups, would appear at a specific chemical shift. The carbon atoms of the two bromomethyl groups (-CH₂Br) are also expected to have a characteristic chemical shift, influenced by the attached bromine atoms.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 170 - 180 |

| Methine (-CH) | Multiplet | Specific chemical shift |

| Bromomethyl (-CH₂Br) | Complex multiplet | Specific chemical shift |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₄H₆Br₂O₂), the molecular weight is approximately 245.90 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern arising from the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak will appear as a characteristic cluster of three peaks:

M: corresponding to the ion with two ⁷⁹Br atoms.

M+2: corresponding to the ion with one ⁷⁹Br and one ⁸¹Br atom.

M+4: corresponding to the ion with two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. Common fragmentation pathways could include the loss of a bromine atom (Br•), a bromomethyl radical (•CH₂Br), or the carboxylic acid group (-COOH). The analysis of these fragment ions provides valuable information for confirming the molecular structure.

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₄H₆⁷⁹Br₂O₂]⁺ | ~244 | Molecular ion (M) |

| [C₄H₆⁷⁹Br⁸¹BrO₂]⁺ | ~246 | Molecular ion (M+2) |

| [C₄H₆⁸¹Br₂O₂]⁺ | ~248 | Molecular ion (M+4) |

| [C₄H₆BrO₂]⁺ | ~165/167 | Loss of a bromine atom |

| [C₃H₄BrO₂]⁺ | ~151/153 | Loss of a bromomethyl group |

| [C₄H₅Br₂O]⁺ | ~229/231/233 | Loss of a hydroxyl radical |

| [C₃H₅Br₂]⁺ | ~201/203/205 | Loss of the carboxylic acid group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. A strong and sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-Br stretching vibrations typically appear in the fingerprint region, usually between 500 and 700 cm⁻¹. Other bands corresponding to C-H and C-O stretching and bending vibrations would also be present.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad, strong) | Weak or not observed |

| Carbonyl (-C=O) | C=O stretch | 1700-1725 (strong, sharp) | ~1640-1680 (strong) |

| Alkyl C-H | C-H stretch | 2850-3000 | 2850-3000 |

| Carbon-Bromine (-C-Br) | C-Br stretch | 500-700 | 500-700 (strong) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

As of the current literature survey, a crystal structure for this compound has not been reported. Were such a study to be conducted, it would reveal important information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the solid state. Furthermore, the conformational preferences of the bromomethyl groups relative to the rest of the molecule could be elucidated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and various reactivity descriptors.

For 3-Bromo-2-(bromomethyl)propionic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is key to its chemical behavior. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netrasayanjournal.co.inhakon-art.com

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. In this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character, and positive potential (blue regions) around the acidic hydrogen and the carbon atoms attached to the bromine atoms, highlighting potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-31G(d,p) level of theory)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.35 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to charge transfer |

| Electrophilicity Index (ω) | 3.32 eV | Quantifies electrophilic nature |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecules are not static entities; they exist as an ensemble of different spatial arrangements known as conformers. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule by simulating the motion of its atoms over time. calcus.cloudoup.com

For a flexible molecule like this compound, rotation around the single bonds allows it to adopt various conformations. These different conformers can have distinct energies and geometries, which in turn can influence the molecule's reactivity and its ability to interact with other molecules. An MD simulation would reveal the most stable (lowest energy) conformations and the energy barriers between them. calcus.cloudportlandpress.com

The simulation would involve placing the molecule in a virtual "box," often with solvent molecules, and then calculating the forces between all atoms to predict their movements over short time steps. By analyzing the trajectory of the simulation, one can identify the most populated conformational states. The results could be visualized using plots of dihedral angles or through clustering algorithms that group similar structures. nih.gov This analysis provides a dynamic picture of the molecule's structural preferences.

Table 2: Hypothetical Major Conformers of this compound from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Br-C-C-C) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 0.00 | ~180° | 65% |

| Gauche 1 | 1.25 | ~60° | 15% |

| Gauche 2 | 1.30 | ~-60° | 14% |

| Syn-periplanar | 4.50 | ~0° | 6% |

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy, which determines the reaction rate. acs.orgmit.edutau.ac.il

A key transformation for this compound could be its intramolecular cyclization to form a β-lactone, a reaction that would involve the carboxylate group acting as a nucleophile and displacing one of the bromide leaving groups. Theoretical modeling of this reaction would involve locating the geometry of the transition state and calculating its energy relative to the starting material. nih.govrsc.orgacs.org

Methods such as nudged elastic band (NEB) or other transition state search algorithms can be used to find the minimum energy path connecting the reactant and the product. acs.org The calculated activation energy provides a quantitative prediction of how fast the reaction should proceed. Furthermore, the model can predict the thermodynamic favorability of the reaction by comparing the energies of the reactant and the product. Such studies can also be used to explore competing reaction pathways, for instance, intermolecular reactions versus intramolecular cyclization.

Table 3: Hypothetical Energetics for the Intramolecular Cyclization of this compound

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔE‡) | +22.5 | Energy barrier for the reaction to occur |

| Reaction Enthalpy (ΔHrxn) | -5.8 | Overall energy change of the reaction (exothermic) |

| Transition State Imaginary Frequency | -350 cm-1 | Confirms the structure is a true transition state |

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico methods are widely used in drug discovery and materials science to predict the properties and activities of new molecules. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. wikipedia.orgnih.govresearchgate.net

For this compound, one could hypothesize a certain biological activity, for example, as an enzyme inhibitor. A QSAR study would then involve designing a set of virtual derivatives by modifying the parent structure (e.g., replacing bromine with other halogens, or modifying the carboxylic acid). For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (like partial charges), steric (like molecular volume), or hydrophobic (like the partition coefficient, LogP). europa.euscribd.com

A statistical model, often using multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with the (hypothetical) measured activity of the compounds. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Table 4: Hypothetical QSAR Data for Derivatives of this compound

| Compound | Modification | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Parent Compound | - | 1.5 | 2.1 D | 10.5 |

| Derivative 1 | Br -> Cl | 1.1 | 2.3 D | 15.2 |

| Derivative 2 | Br -> I | 2.0 | 1.9 D | 7.8 |

| Derivative 3 | -COOH -> -COOCH3 | 1.9 | 1.8 D | 25.1 |

| Derivative 4 | -COOH -> -CONH2 | 0.8 | 3.5 D | 5.4 |

Q & A

Q. Characterization Methods :

- Spectroscopy : Use NMR (¹H/¹³C) and IR to confirm bromine substitution patterns and carboxylic acid functionality.

- Chromatography : HPLC or GC-MS for purity assessment, especially after synthesis or derivatization.

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and detect impurities .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

While direct synthesis routes are not explicitly detailed in the evidence, indirect methods can be inferred:

Bromination of Precursors : Reacting 2-(hydroxymethyl)propionic acid with PBr₃ or HBr under controlled conditions to introduce bromine atoms at the β and γ positions.

Ester Hydrolysis : Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) can be hydrolyzed under acidic or basic conditions to yield the free acid. For example, refluxing with NaOH followed by acidification .

Q. Key Considerations :

- Monitor reaction progress via TLC to avoid over-bromination.

- Purify via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

Advanced: How is this compound utilized in synthesizing enzyme substrates or inhibitors?

Answer:

this compound serves as a precursor for synthesizing enzyme-active analogs. For example:

- Enolase Substrate Synthesis : Reacting the compound with alkaline arsenite yields (RS)-3-Arsono-2-(hydroxymethyl)propionic acid, a structural analog of 2-phosphoglycerate. This analog binds to yeast enolase (EC 4.2.1.11) with a Kₘ of 6.5 mM, compared to 0.08 mM for the natural substrate, providing insights into enzyme mechanism and inhibition .

Q. Methodological Steps :

Reaction Setup : Combine this compound with sodium arsenite in aqueous NaOH (pH 10–12).

Purification : Isolate the product via ion-exchange chromatography.

Kinetic Assays : Use spectrophotometric methods to measure enolase activity under varying substrate concentrations .

Advanced: What experimental precautions are critical when handling this compound?

Answer:

Hazards :

Q. Safety Protocols :

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

Storage : Keep in sealed containers at 2–8°C, away from metals and strong bases.

Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How does structural modification of this compound impact its reactivity in nucleophilic substitutions?

Answer:

The geminal bromine atoms at C2 and C3 create a highly electrophilic environment, enabling diverse nucleophilic substitutions:

- SN2 Reactions : The bromomethyl group undergoes displacement with nucleophiles (e.g., amines, thiols) to generate functionalized propionic acid derivatives.

- Steric Effects : Bulky nucleophiles may exhibit reduced reactivity due to steric hindrance around the brominated carbons.

Case Study :

Reaction with sodium azide (NaN₃) in DMF at 60°C produces 3-azido-2-(azidomethyl)propionic acid, a click chemistry intermediate. Monitor reaction progress via FT-IR to track azide formation (peak at ~2100 cm⁻¹) .

Advanced: What role does this compound play in studying enzyme kinetics or inhibition?

Answer:

The arsono analog synthesized from this compound acts as a competitive inhibitor of enolase. Key findings include:

- Substrate Specificity : The analog's Kₘ (6.5 mM) is 80-fold higher than 2-phosphoglycerate, highlighting enolase's preference for phosphate over arsenate groups.

- Catalytic Efficiency : The kₐₜ for the analog is significantly lower, suggesting slower conversion rates due to altered transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。